1-(chloromethyl)octahydro-2H-quinolizine

Organic Synthesis Gabriel Reaction Quinolizidine Alkaloids

Researchers synthesizing quinolizidine-based pharmacophores face a critical sourcing gap: generic alkyl chlorides lack the rigid bicyclic scaffold needed to preserve stereochemistry and achieve adequate lipophilicity for membrane partitioning studies. This compound resolves both challenges with the electrophilic chloromethyl handle intact on the chiral quinolizidine core. • 82% isolated yield in Gabriel reactions with 2-K-isoindole-1,3-dione for efficient N-substituted quinolizidine synthesis • LogP 2.43 (vs. 1.61 for piperidine analog) enables lipophilic probe development with superior membrane permeability • Lupinine-derived chirality supports asymmetric synthesis and chiral pool strategies • Confirmed crystal structure with alternating conformers serves as a crystallographic reference standard Supplied at ≥95% purity with full quality documentation. Immediate global shipping from stocked inventory.

Molecular Formula C10H18ClN
Molecular Weight 187.71 g/mol
CAS No. 91049-90-0
Cat. No. B1308043
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(chloromethyl)octahydro-2H-quinolizine
CAS91049-90-0
Molecular FormulaC10H18ClN
Molecular Weight187.71 g/mol
Structural Identifiers
SMILESC1CCN2CCCC(C2C1)CCl
InChIInChI=1S/C10H18ClN/c11-8-9-4-3-7-12-6-2-1-5-10(9)12/h9-10H,1-8H2
InChIKeyIBXKSXHUBMYDFR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(Chloromethyl)octahydro-2H-quinolizine (CAS 91049-90-0): Essential Procurement Specifications and Physicochemical Baseline


1-(Chloromethyl)octahydro-2H-quinolizine (CAS 91049-90-0, also known as chlorolupinine) is a chiral quinolizidine alkaloid derivative with the molecular formula C10H18ClN and a molecular weight of 187.71 g/mol [1]. It is a colorless solid at room temperature, stable under standard storage conditions, and insoluble in water but soluble in organic solvents such as ethanol and dimethylformamide . The compound features a calculated LogP of 2.42760 and a topological polar surface area (PSA) of 3.24 Ų [1]. It is commercially available as a building block with a typical minimum purity specification of 95% .

Chiral quinolizidine building block from lupinine
Electrophilic chloromethyl handle for N-alkylation
Vendor-documented research-grade purity specification

Why 1-(Chloromethyl)octahydro-2H-quinolizine Cannot Be Simply Replaced by Generic Analogs: A Pre-Evidence Context


Procurement decisions for 1-(chloromethyl)octahydro-2H-quinolizine cannot rely on generic substitution with other chloromethyl heterocycles or the parent alcohol lupinine. The compound's unique reactivity profile stems from the combination of the electrophilic chloromethyl group and the rigid, chiral quinolizidine scaffold [1]. Unlike simple alkyl chlorides (e.g., 1-(chloromethyl)piperidine), this compound exhibits distinct lipophilicity (LogP 2.43 vs. 1.61) that influences partitioning and membrane permeability in downstream applications . Furthermore, the compound serves as a direct synthetic precursor to a range of quinolizidine-based pharmacophores and natural product derivatives that cannot be accessed via alternative building blocks without compromising stereochemical integrity or reaction yield [2]. The quantitative evidence below substantiates these non-interchangeable characteristics.

Alkyl chloride analogs (e.g., chloromethylpiperidine): lower lipophilicity may shift partitioning behavior
Parent alcohol lupinine: lacks electrophilic chloromethyl handle, limiting derivatization scope
Generic heterocyclic chlorides: may not retain the quinolizidine stereochemistry required for asymmetric synthesis

Quantitative Differentiation of 1-(Chloromethyl)octahydro-2H-quinolizine Against Closest Analogs


Synthetic Efficiency: 82% Yield in Gabriel Reaction Outperforms Standard Alkyl Chloride Nucleophilic Substitutions

1-(Chloromethyl)octahydro-2H-quinolizine demonstrates high synthetic efficiency as an electrophile in Gabriel reactions. In a 2024 study, the interaction of chlorolupinine with 2-K-isoindole-1,3-dione under optimized Gabriel reaction conditions yielded 2-(octahydroquinolizin-1-ylmethyl)isoindole-1,3-dione with an isolated yield of 82% [1]. This yield is notably higher than typical nucleophilic substitution yields observed for simpler alkyl chlorides (commonly 60–75% under comparable conditions) and confirms the compound's suitability for constructing complex quinolizidine-based scaffolds with minimal waste. The reaction was conducted in benzene medium in the presence of trimethylamine [1].

Gabriel Reaction Yield
Class-level inference
82%
vs typical alkyl chloride 60–75%
Reported yield supports synthetic scalability assessment
Benzene, trimethylamine; comparative baseline is class-level
Organic Synthesis Gabriel Reaction Quinolizidine Alkaloids

Lipophilicity (LogP) Differentiation: 2.43 vs. 1.61 for N-Chloromethyl Piperidine

The calculated LogP (octanol-water partition coefficient) of 1-(chloromethyl)octahydro-2H-quinolizine is 2.42760 [1], while the structurally simpler analog 1-(chloromethyl)piperidine (N-chloromethyl piperidine) exhibits a significantly lower LogP of 1.60650 . This difference of approximately 0.82 log units indicates that the quinolizidine derivative is roughly 6.6-fold more lipophilic than the piperidine analog. The higher LogP is attributable to the fused bicyclic quinolizidine core, which provides additional hydrophobic surface area and may enhance passive membrane permeability in cell-based assays.

Lipophilicity (LogP)
Head-to-head
2.43
vs 1.61 (chloromethylpiperidine)
Reported ΔLogP +0.82 suggests higher membrane partitioning
Calculated values; experimental validation recommended
Physicochemical Properties Drug Design Lipophilicity

Crystal Structure Confirmation: Alternating Conformers Determined by X-ray Diffraction

The crystal structure of 1-(chloromethyl)octahydro-2H-quinolizine has been determined by X-ray diffraction (XRD) and reveals the presence of alternating conformers . These conformers are related through rotation around the covalent bond between the quinolizidine ring and the chloromethyl substituent. Quantum mechanical calculations further indicate a significant interaction between the two conformers, suggesting conformational preferences that may influence reactivity and molecular recognition events . In contrast, simpler alkyl chlorides like 1-(chloromethyl)piperidine lack such well-characterized, conformationally rich behavior in the solid state.

Crystal Structure (XRD)
Class-level inference
Alternating conformers
Supports crystallographic and docking studies
Single-crystal XRD; conformational comparison is class-level
Crystallography Structural Biology Conformational Analysis

Commercial Purity Specification: ≥95% with Verified Vendor Documentation

Commercially sourced 1-(chloromethyl)octahydro-2H-quinolizine is offered with a minimum purity specification of 95% . This purity level is consistent with research-grade building blocks used in medicinal chemistry and is supported by vendor analytical documentation. For comparison, the parent alkaloid lupinine is also available at ≥95% purity from multiple suppliers , but lacks the electrophilic chloromethyl functionality essential for many synthetic transformations. The availability of a documented purity specification streamlines procurement and ensures reproducibility in synthetic protocols.

Commercial Purity
Supporting evidence
≥95%
Vendor-documented purity supports procurement consistency
Purity level equivalent to parent lupinine; distinct functional handle
Chemical Procurement Quality Control Building Blocks

Optimal Application Scenarios for 1-(Chloromethyl)octahydro-2H-quinolizine Based on Verified Differentiation


Synthesis of Quinolizidine-Based Pharmacophores via Gabriel Reaction

The 82% isolated yield demonstrated in the Gabriel reaction with 2-K-isoindole-1,3-dione [1] positions 1-(chloromethyl)octahydro-2H-quinolizine as an efficient electrophilic building block for constructing N-substituted quinolizidine derivatives. This application is particularly relevant for medicinal chemistry programs targeting quinolizidine alkaloid mimetics and for the preparation of phthalimide-protected amine intermediates [1].

Lipophilic Probe Design for Membrane Permeability Studies

With a calculated LogP of 2.43—significantly higher than the piperidine analog (LogP 1.61) [2]—this compound is ideally suited for the synthesis of lipophilic probes where enhanced membrane partitioning is desired. The quinolizidine scaffold provides a rigid, hydrophobic core that can be functionalized via the chloromethyl handle, enabling systematic exploration of structure-permeability relationships in cell-based assays [2].

X-ray Crystallography and Conformational Analysis Studies

The confirmed crystal structure exhibiting alternating conformers makes 1-(chloromethyl)octahydro-2H-quinolizine a valuable standard for crystallographic studies and conformational analysis. Researchers investigating solid-state packing effects or the influence of conformational flexibility on molecular recognition can utilize this compound as a well-characterized reference material .

Chiral Pool Synthesis of Enantiopure Quinolizidine Derivatives

Derived from the naturally occurring alkaloid lupinine, 1-(chloromethyl)octahydro-2H-quinolizine retains the chiral integrity of the parent scaffold. This property enables its use in asymmetric synthesis and chiral pool approaches for preparing enantiopure quinolizidine-containing compounds [3]. The commercial availability at ≥95% purity further supports its use in stereoselective synthetic routes where diastereomeric purity is critical.

Application
Selection Property
Validation Focus
Quinolizidine pharmacophore synthesis (Gabriel reaction)
Electrophilic chloromethyl handle for N-alkylation
Reaction yield and stereochemical integrity
Lipophilic probe design for membrane partitioning studies
Reported lipophilicity context (LogP)
Membrane partitioning assay consistency
X-ray crystallography and conformational analysis
Crystallographically characterized conformers
Solid-state form and docking reproducibility
Chiral pool synthesis of enantiopure quinolizidine derivatives
Stereochemical retention from lupinine scaffold
Enantiomeric purity and diastereoselectivity

Technical Documentation Hub

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